molecular formula C8H7BrN2 B12096460 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12096460
M. Wt: 211.06 g/mol
InChI Key: YYGNJLZVGSXADT-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a brominated heteroaromatic building block of significant interest in medicinal chemistry and anticancer drug discovery. Its molecular formula is C8H7BrN2O, with a molecular weight of 227.06 g/mol . The bromine substituent at the 4-position makes it a versatile synthetic intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug design. Researchers have utilized this core to develop potent tubulin polymerization inhibitors that target the colchicine binding site . Such inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells . This mechanism is being explored for novel anticancer therapeutics, with some pyrrolo[3,2-c]pyridine derivatives demonstrating excellent in vitro antiproliferative activities against human cancer cell lines, including HeLa, SGC-7901, and MCF-7 . Beyond oncology, this chemical scaffold is also investigated in the design of potent and selective inhibitors of other targets, such as the protein kinase MPS1 (TTK), a key regulator of the spindle assembly checkpoint, which is a promising target in oncology . This product is supplied with a minimum purity of 95% . It is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other consumer use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

4-bromo-1-methylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7BrN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3

InChI Key

YYGNJLZVGSXADT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CN=C2Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 1 Methyl 1h Pyrrolo 3,2 C Pyridine and Analogues

Strategic Approaches to the Pyrrolo[3,2-c]pyridine Core Construction

The assembly of the fused pyrrolo[3,2-c]pyridine skeleton is the foundational step in the synthesis of the target molecule. This can be achieved through various strategic cyclization and cross-coupling reactions.

Cyclization Reactions for Pyrrole (B145914) Ring Formation

The formation of the pyrrole ring onto a pre-existing pyridine (B92270) structure is a common and effective strategy. One prominent method involves the construction of the pyrrole ring from a substituted pyridine precursor.

A notable example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an important analogue. The synthesis commences with a commercially available substituted pyridine, which undergoes a series of transformations. A key step involves the reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine intermediate. This intermediate is then subjected to reductive cyclization, often facilitated by iron powder in acetic acid, to construct the fused pyrrole ring, yielding the pyrrolo[3,2-c]pyridine core. nih.gov This multi-step process, starting from 2-bromo-5-methylpyridine, involves initial oxidation to the N-oxide, followed by nitration and subsequent reaction and cyclization to form the desired bicyclic system. nih.gov

More broadly, intramolecular cyclization reactions are a powerful tool for forming such heterocyclic systems. Acid-promoted intramolecular cyclization of precursors like 2-pyrrolecarboxylic acid amidoacetals has been developed as a facile method for creating related pyrrolopyridinone scaffolds, a process that has proven to be scalable. nih.gov Additionally, free-radical cyclization offers another modern approach for constructing polyheterocycles that contain fused pyrrole and pyridine rings. nih.gov

Palladium-Catalyzed Heteroannulation and Cross-Coupling Strategies for Scaffold Assembly

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. These strategies are pivotal in both constructing the core scaffold and in its subsequent functionalization.

Palladium-catalyzed intramolecular C-H arylation represents a powerful method for creating fused heterocyclic compounds. beilstein-journals.org In this approach, a suitably substituted pyridine derivative, often an amide, bearing an aryl halide can undergo cyclization where a new bond is formed between the pyridine ring and the aryl group, catalyzed by a palladium complex. beilstein-journals.org While not a direct construction of the pyrrole ring itself, this type of heteroannulation is key to building complex fused systems.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to build complexity upon the pre-formed pyrrolo[3,2-c]pyridine core. For instance, a bromo-substituted pyrrolopyridine can be coupled with various boronic acids to introduce a wide range of substituents, demonstrating the versatility of this approach for creating diverse analogues. nih.gov This highlights a dual role for palladium catalysis: both in the potential assembly of the core and, more commonly, in the derivatization of the assembled scaffold.

Regioselective Bromination Techniques at the 4-Position of the Pyrrolopyridine System

Introducing a bromine atom specifically at the 4-position of the pyrrolo[3,2-c]pyridine core is a critical step that requires high regioselectivity. The electronic properties of the bicyclic system dictate the preferred sites of electrophilic attack.

Electrophilic Bromination with N-Bromosuccinimide (NBS) and Reaction Condition Control

Electrophilic aromatic substitution is the primary method for the bromination of the pyrrolo[3,2-c]pyridine ring. N-Bromosuccinimide (NBS) is a widely used and effective reagent for this purpose due to its ease of handling and moderate reactivity. acs.org

The regioselectivity of the bromination is highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the presence of catalysts can be manipulated to direct the bromine to the desired 4-position. For instance, achieving selective bromination at a specific position on a pyrrolopyridine ring system is often accomplished by carefully controlling these parameters. In many heterocyclic systems, polar solvents can influence the site of bromination when using NBS.

A study on the related pyrrolo[1,2-a]quinoxaline (B1220188) system demonstrated that the choice of brominating agent and temperature is crucial for controlling the position and degree of bromination. nih.govnih.gov Using tetrabutylammonium (B224687) tribromide (TBATB), a milder brominating agent, allowed for highly selective monobromination at a specific carbon. nih.govnih.gov This principle of fine-tuning the reaction conditions is directly applicable to the regioselective bromination of the pyrrolo[3,2-c]pyridine core.

ReagentSubstrate ClassKey ConditionsOutcomeReference
N-Bromosuccinimide (NBS)PyrrolopyridinesControlled conditionsRegioselective bromination
Tetrabutylammonium tribromide (TBATB)Pyrroloquinoxalines80 °C, MeCNHighly selective C3-bromination nih.govnih.gov

Minimization of Side Reactions during Bromination Processes

A key challenge during electrophilic bromination is the potential for side reactions, such as the formation of isomeric monobrominated products or di- and poly-brominated species. The inherent reactivity of the pyrrole ring can make it susceptible to over-bromination.

Minimizing these side reactions is achieved through rigorous control of the reaction environment. Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product over thermodynamic byproducts. The slow, portion-wise addition of the brominating agent, like NBS, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple bromination events.

Furthermore, the choice of solvent is critical. As demonstrated in the bromination of other heterocyclic systems, solvent polarity can significantly impact the regiochemical outcome. nih.gov By optimizing the solvent system and employing a stoichiometric amount of the brominating agent, the formation of undesired products can be effectively suppressed, leading to a higher yield of the desired 4-bromo isomer.

N-Methylation Strategies at the Pyrrole Nitrogen (N1)

The final step in the synthesis of 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is the introduction of a methyl group at the N1 position of the pyrrole ring. This N-methylation can enhance the metabolic stability and modify the pharmacological properties of the molecule.

The standard approach for the N-alkylation of pyrroles and other azoles involves a two-step sequence. First, the N-H proton of the pyrrole ring is deprotonated using a suitable base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or organometallic reagents. This deprotonation generates a nucleophilic pyrrolide anion.

In the second step, the anion is treated with an electrophilic methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). The pyrrolide anion attacks the methylating agent in a nucleophilic substitution reaction to form the N-methylated product. The selection of the base and solvent is crucial to ensure efficient and clean conversion without side reactions on the pyridine ring or at the bromo-substituted position. Visible-light-mediated organophotoredox catalysis has also emerged as a modern, transition-metal-free method for the N-alkylation of azoles. acs.org

Reaction StepReagentsPurposeReference
1. DeprotonationSodium Hydride (NaH), Potassium Carbonate (K2CO3)Generation of nucleophilic pyrrolide anion
2. AlkylationMethyl Iodide (CH3I), Dimethyl Sulfate ((CH3)2SO4)Introduction of the methyl group at N1

Synthesis of Advanced Intermediates and Precursors for this compound

The synthesis of this compound and its analogues relies on the strategic preparation of advanced intermediates and precursors. These molecules are designed to facilitate the construction of the core pyrrolopyridine scaffold and introduce the required functional groups in a controlled manner. Research into the synthesis of related compounds, such as other substituted 1H-pyrrolo[3,2-c]pyridines, provides insight into the key precursors utilized in forming this heterocyclic system.

A common strategy involves the construction of a substituted pyridine ring, which is then elaborated to form the fused pyrrole ring. Key types of precursors include functionalized pyridine-N-oxides, nitropyridines, and vinylpyridines, which undergo cyclization reactions to yield the desired pyrrolopyridine core.

For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a structural isomer and important analogue, begins with commercially available 2-bromo-5-methylpyridine. nih.gov This starting material is subjected to a series of transformations to install the necessary functionality for the subsequent cyclization. The synthetic sequence typically involves oxidation, nitration, and condensation reactions to build a key vinyl-substituted nitropyridine intermediate. nih.govsemanticscholar.org This intermediate contains the requisite atoms and activation for the reductive cyclization to form the pyrrole ring. nih.gov

The general synthetic pathway to these crucial precursors is detailed below:

N-Oxidation: The synthesis often commences with the oxidation of a substituted pyridine, such as 2-bromo-5-methylpyridine, to its corresponding N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution. nih.govsemanticscholar.org

Nitration: The pyridine-N-oxide is then nitrated, typically using a mixture of fuming nitric acid and sulfuric acid, to introduce a nitro group at a key position on the pyridine ring. nih.govsemanticscholar.org For example, 2-bromo-5-methylpyridine-1-oxide is converted to 2-bromo-5-methyl-4-nitropyridine-1-oxide. nih.gov

Vinyl Amine Condensation: The resulting nitropyridine-N-oxide is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction replaces the methyl group with a dimethylaminovinyl group, forming a crucial enamine intermediate, such as (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. nih.govsemanticscholar.org

Reductive Cyclization: This enamine precursor is then subjected to reductive cyclization conditions, often using iron powder in acetic acid. This step simultaneously reduces the nitro group and facilitates the cyclization to form the fused pyrrole ring, yielding the bromo-substituted 1H-pyrrolo[3,2-c]pyridine core. nih.gov

The following tables summarize the synthesis of key precursors and intermediates for analogues of this compound, based on established research findings.

Table 1: Synthesis of 2-Bromo-5-methyl-4-nitropyridine-1-oxide

StepStarting MaterialReagentsProductDescription
12-Bromo-5-methylpyridinem-Chloroperbenzoic acid (m-CPBA)2-Bromo-5-methylpyridine-1-oxideOxidation of the pyridine nitrogen to the N-oxide. nih.govsemanticscholar.org
22-Bromo-5-methylpyridine-1-oxideFuming HNO₃, H₂SO₄2-Bromo-5-methyl-4-nitropyridine-1-oxideNitration of the activated pyridine ring at the C4-position. nih.govsemanticscholar.org

Table 2: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide

Starting MaterialReagentsProductReaction Type
2-Bromo-5-methyl-4-nitropyridine-1-oxideN,N-Dimethylformamide dimethyl acetal (DMF-DMA)(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideCondensation

This vinyl-substituted nitropyridine oxide is a pivotal precursor that directly leads to the formation of the 1H-pyrrolo[3,2-c]pyridine scaffold upon reductive cyclization. nih.govsemanticscholar.org

Another relevant precursor strategy involves the functionalization of pyridinols. For example, the synthesis of intermediates for imidazo[4,5-c]pyridines starts with pyridin-4-ol, which undergoes nitration and subsequent chlorination to produce 4-chloro-3-nitropyridine. researchgate.net This halo-nitropyridine is a versatile precursor for building various fused heterocyclic systems.

Table 3: Synthesis of 4-Chloro-3-nitropyridine

StepStarting MaterialReagentsProductYield
1Pyridin-4-olKNO₃, H₂SO₄3-Nitropyridin-4-ol61% researchgate.net
23-Nitropyridin-4-olPOCl₃, Toluene4-Chloro-3-nitropyridine77% researchgate.net

Elucidation of Chemical Reactivity and Derivatization Pathways

Cross-Coupling Reactions at the Brominated Position (C4)

The carbon-bromine bond at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for elaborating the core structure.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between sp2-hybridized carbon atoms. libretexts.orgias.ac.in This reaction is particularly effective for coupling aryl or heteroaryl boronic acids (or their esters) with aryl halides, such as 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. researchgate.netnih.gov The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate in a solvent mixture like dioxane/water. nih.gov

Research on the closely related 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine has demonstrated the successful application of Suzuki coupling to introduce a variety of substituted aryl groups at the halogenated position. nih.gov These reactions proceed efficiently under microwave irradiation, affording the desired biaryl products in moderate to excellent yields. nih.gov This methodology is tolerant of a wide range of functional groups on the arylboronic acid partner, allowing for the synthesis of diverse derivatives. nih.govnih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Scaffold This table is based on the results for a closely related analog, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, and is representative of the expected reactivity for the 4-bromo isomer.

Arylboronic Acid PartnerProductYield (%)Reference
4-methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51 nih.gov
4-ethoxyphenylboronic acid6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57 nih.gov
4-fluorophenylboronic acid6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine85 nih.gov
4-chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32 nih.gov

The Heck and Sonogashira reactions are cornerstone methodologies for introducing unsaturated carbon fragments onto an aromatic core. rsc.org

The Heck reaction facilitates the coupling of the 4-bromo-pyrrolopyridine with alkenes to form substituted olefins. This reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. nih.govrsc.org

The Sonogashira coupling enables the direct attachment of terminal alkynes to the C4 position, creating an alkynyl-substituted pyrrolopyridine. researchgate.net This reaction is co-catalyzed by palladium and copper complexes in the presence of a base, such as an amine, which also serves as the solvent. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov These reactions are highly efficient for creating C(sp²)-C(sp) bonds and provide access to compounds with linear, rigid alkynyl linkers. nih.gov

Table 2: General Conditions for Heck and Sonogashira Coupling Reactions

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseExpected ProductReference
Heck CouplingAlkene (e.g., Styrene, Acrylates)Pd(OAc)₂, PPh₃Et₃N, K₂CO₃4-Alkenyl-1-methyl-1H-pyrrolo[3,2-c]pyridine nih.gov, rsc.org
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NH4-Alkynyl-1-methyl-1H-pyrrolo[3,2-c]pyridine nih.gov

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in the pyrrolopyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atom. youtube.com This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2 and C4) to the ring nitrogen. stackexchange.com The presence of a good leaving group, such as bromine, at the C4 position further activates the scaffold for SNAr. stackexchange.com

In this reaction, a nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized through resonance, including a crucial resonance form where the charge is located on the electronegative pyridine nitrogen. stackexchange.com Subsequent expulsion of the bromide ion restores aromaticity and yields the substituted product. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed in this reaction, providing a direct route to functionalized pyrrolopyridines. researchgate.net

Directed Metalation and Halogen-Lithium Exchange Strategies for Further Functionalization

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for regioselective functionalization. baranlab.org

Halogen-lithium exchange is a particularly relevant pathway for this compound. This reaction typically involves treating the bromo-substituted compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. znaturforsch.comresearchgate.net The rapid exchange of bromine for lithium generates a highly reactive organolithium intermediate at the C4 position. nih.gov This intermediate can then be trapped with a wide array of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups with high regioselectivity. researchgate.net

Directed metalation is an alternative strategy where a directing group on the molecule complexes with the lithium base, guiding deprotonation to an adjacent position. baranlab.org For the pyrrolopyridine scaffold, the pyridine nitrogen could potentially direct metalation to the C5 position, or the pyrrole (B145914) nitrogen to the C3 position. However, for bromo-substituted pyridines, halogen-lithium exchange is often kinetically favored over deprotonation. researchgate.net

Oxidation and Reduction Pathways of the Pyrrolopyridine Core

The pyrrolopyridine core can undergo both oxidation and reduction reactions, which can be used to modify the scaffold's properties or as part of a larger synthetic sequence.

Oxidation of the pyridine ring nitrogen is a common transformation, leading to the formation of a pyridine N-oxide. This reaction is typically carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxide alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and can be a useful intermediate for further functionalization.

Reduction of the pyrrolopyridine system can be achieved through methods like catalytic hydrogenation. Depending on the reaction conditions (catalyst, pressure, temperature), either the pyridine ring, the pyrrole ring, or both can be selectively or fully reduced. For instance, reductive processes using reagents like iron powder in acetic acid are employed in the synthesis of the pyrrolo[3,2-c]pyridine scaffold itself, specifically for the reductive cyclization of a nitro group to form the pyrrole ring. nih.gov

Strategies for Scaffold Diversification and Chemical Library Generation

The aforementioned chemical transformations provide a robust platform for the extensive diversification of the this compound scaffold. By systematically applying these reactions in a combinatorial fashion, large chemical libraries of novel compounds can be generated for high-throughput screening in drug discovery programs. bohrium.com

For example, a library can be built by first performing Suzuki, Heck, or Sonogashira couplings with a diverse set of building blocks at the C4 position. Each of these products could then be subjected to further modifications, such as N-oxidation or functionalization at other positions on the ring system via directed metalation. This multi-directional approach allows for a rapid exploration of the chemical space around the pyrrolopyridine core, which is essential for developing structure-activity relationships (SAR) and identifying lead compounds. rsc.orgmdpi.com The development of efficient, high-throughput synthetic methodologies is key to fully exploiting the potential of this versatile scaffold. bohrium.com

Advanced Spectroscopic and Computational Characterization of 4 Bromo 1 Methyl 1h Pyrrolo 3,2 C Pyridine Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the characterization of novel compounds. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, definitively confirming its molecular formula. nih.gov

In the study of 1H-pyrrolo[3,2-c]pyridine derivatives, HRMS using techniques like Electrospray Ionization (ESI) is routinely used to verify the successful synthesis of target compounds. semanticscholar.orgnih.gov The experimental mass of the protonated molecule [M+H]⁺ is compared against the calculated theoretical mass. A close match between these values provides strong evidence for the compound's identity.

Table 1: Representative HRMS Data for 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₁N₂O₃361.1552361.1556
6–(4-fluorophenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₀FN₂O₃379.1458379.1456
6–(4-chlorophenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₀ClN₂O₃395.1162395.1164
6–(4-ethoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₄H₂₅N₂O₄405.1814405.1815

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the specific arrangement and connectivity of atoms within the molecule. For complex heterocyclic systems like 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine, one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are essential for unambiguous structural assignment. nih.gov

Positional isomerism is a common challenge in the synthesis of substituted heterocycles. For instance, bromination of the 1-methyl-1H-pyrrolo[3,2-c]pyridine core could potentially occur at different positions. Differentiating between these isomers requires detailed connectivity information, which is provided by 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A cross-peak between two proton signals in a COSY spectrum indicates that they are neighbors. This is crucial for tracing the proton framework through the pyrrole (B145914) and pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons.

By combining information from ¹H, ¹³C, COSY, and HSQC spectra, chemists can piece together the molecular structure and definitively distinguish between positional isomers. For example, the unique coupling patterns and carbon environments of the protons on the pyrrole and pyridine rings allow for precise assignment. docbrown.info

The pyrrolo[3,2-c]pyridine scaffold contains an N-H proton on the pyrrole ring (in the case of N-unsubstituted derivatives), which can undergo tautomerism. researchgate.net Prototropic tautomerism involves the migration of this proton to another nitrogen atom in the ring system, leading to an equilibrium between two or more tautomeric forms. researchgate.net

This dynamic process presents challenges for NMR analysis:

Exchangeable Protons: The N-H proton can exchange with solvent protons (like residual water in the NMR solvent) or other exchangeable protons in the molecule. This can lead to signal broadening or, in cases of rapid exchange, the signal may disappear entirely from the spectrum.

Slow Interconversion: If the interconversion between tautomers is slow on the NMR timescale, separate sets of signals may be observed for each species, complicating the spectrum. researchgate.net

Specialized NMR techniques are used to study these phenomena. Adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause the N-H proton to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear, confirming its identity as an exchangeable proton. Variable-temperature NMR studies can also provide insight into the kinetics of the tautomeric exchange. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous and highly detailed picture of the molecule's conformation and packing in the solid state. researchgate.net By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise coordinates of each atom.

This technique is the gold standard for structure determination and provides key information that cannot be obtained from spectroscopy, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the heterocyclic rings.

Planarity: Determining the planarity of the ring system. For example, in the related compound 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, the pyrrole and pyrimidine (B1678525) rings were found to be nearly coplanar. researchgate.net

Intermolecular Interactions: Revealing how molecules are arranged in the crystal lattice. This includes identifying hydrogen bonds (e.g., N-H···N interactions forming dimers), π–π stacking between aromatic rings, and other non-covalent forces that dictate the crystal's architecture. researchgate.netmdpi.com

For a molecule like this compound, a crystal structure would definitively confirm the position of the bromine atom and the methyl group, resolving any ambiguity from isomerism. researchgate.net

Table 2: Typical Information Obtained from X-ray Crystallography researchgate.netmdpi.com

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupDefines the set of symmetry operations for the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe precise x, y, z coordinates for every non-hydrogen atom in the asymmetric unit.
Bond Lengths & AnglesAccurate distances (in Ångströms) and angles (in degrees) between atoms.
Intermolecular ContactsDistances of non-covalent interactions like hydrogen bonds and π-stacking.

Computational Chemistry Applications in Structure, Reactivity, and Interaction Prediction

Computational chemistry serves as a powerful complement to experimental techniques. By modeling molecules in silico, researchers can predict properties, rationalize experimental observations, and guide further research. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com It has become a standard tool in chemical research due to its favorable balance of accuracy and computational cost. nih.gov

For this compound derivatives, DFT calculations can provide valuable insights:

Optimized Geometry: DFT can predict the lowest-energy three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data. researchgate.net

Electronic Properties: Calculations can determine the distribution of electrons in the molecule, identifying electron-rich and electron-poor regions. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity. researchgate.net

Vibrational Frequencies: DFT can calculate the vibrational modes of the molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of observed spectral bands to specific molecular motions (e.g., C-H stretching, ring vibrations). researchgate.net

These theoretical investigations are crucial for understanding the fundamental properties of the molecule, which in turn influences its behavior in chemical reactions and biological systems. mdpi.comnih.gov

Table 3: Properties of this compound Derivable from DFT Calculations

PropertySignificance
Optimized Molecular GeometryPredicts the most stable 3D structure and conformational preferences.
Frontier Molecular Orbitals (HOMO/LUMO)Helps predict chemical reactivity and electronic transition energies.
Molecular Electrostatic Potential (MEP)Maps electron density to identify sites for electrophilic and nucleophilic attack.
Vibrational FrequenciesCorrelates with experimental IR/Raman spectra to confirm structural assignments.
Dipole MomentProvides information on the polarity of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide critical insights into the interactions between a ligand, such as a derivative of this compound, and its biological target at an atomic level. These methods are instrumental in predicting the binding affinity and orientation of a compound within the active site of a protein, thereby guiding the rational design of more potent and selective inhibitors.

Molecular Docking:

Molecular docking studies have been instrumental in identifying and optimizing the binding of 1H-pyrrolo[3,2-c]pyridine derivatives to various biological targets. A notable example is the investigation of these compounds as inhibitors of tubulin polymerization by targeting the colchicine-binding site. tandfonline.comnih.govresearchgate.net In these studies, a library of 1H-pyrrolo[3,2-c]pyridine derivatives is docked into the colchicine-binding pocket of tubulin to predict their binding conformations and affinities.

The process typically begins with the preparation of the protein and ligand structures. The three-dimensional crystal structure of the target protein, such as tubulin, is obtained from a protein data bank. The ligand, a derivative of this compound, is constructed and optimized for its geometry and energy. Docking software then systematically evaluates numerous possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a function that estimates the binding free energy.

Research on related 1H-pyrrolo[3,2-c]pyridine derivatives has shown that the pyrrolo[3,2-c]pyridine core can effectively mimic the (E, Z)-butadiene linker of known tubulin inhibitors like combretastatin (B1194345) A-4. nih.gov Molecular modeling studies of a highly active derivative, referred to as 10t in one study, revealed significant overlap with the original co-crystal ligand in the active site. nih.gov The 1H-pyrrolo[3,2-c]pyridine scaffold was found to form a crucial hydrogen bond with the amino acid residue Thrα179. nih.gov Further interactions, such as a hydrogen bond between the B-ring of the ligand and Asnβ349, contribute to the stable binding within the colchicine (B1669291) site. tandfonline.comnih.gov

The following table summarizes key interactions observed in molecular docking studies of representative 1H-pyrrolo[3,2-c]pyridine derivatives with the tubulin colchicine-binding site.

Compound DerivativeTarget ProteinKey Interacting ResiduesPredicted Binding Affinity/ScoreReference
Derivative 10t TubulinThrα179, Asnβ349Not explicitly quantified nih.gov
Generic Pyrrolo[3,2-c]pyridine TubulinThrα179Not explicitly quantified tandfonline.comresearchgate.net

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and to assess the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the system, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein. nih.govsci-hub.se

An MD simulation starts with the docked complex, which is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production simulation is run for a specified duration, often in the nanosecond to microsecond range. sci-hub.se The trajectory from the simulation is then analyzed to understand the stability of the interactions, root-mean-square deviation (RMSD) of the ligand and protein, and to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). sci-hub.se

For pyrrolo-fused heterocycles, MD simulations have been crucial in validating the stability of docking poses. nih.gov In some cases, interactions predicted by docking were found to be transient during the MD simulation, highlighting the importance of this technique for a more accurate description of ligand-protein interactions. nih.gov

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and the exploration of the energy landscape are therefore essential for understanding how derivatives of this compound can adopt specific shapes to bind to their biological targets.

Conformational Analysis:

Conformational analysis involves identifying the set of low-energy, stable three-dimensional arrangements (conformers) that a molecule can adopt. For the 1H-pyrrolo[3,2-c]pyridine scaffold, the fusion of the pyrrole and pyridine rings creates a relatively rigid bicyclic core. However, the substituents attached to this core, particularly at the 1-methyl and other positions, can have significant conformational freedom. The rotation around single bonds connecting these substituents to the core gives rise to different conformers.

Computational methods, such as systematic or stochastic conformational searches, are used to explore the conformational space of these molecules. Each generated conformer is then subjected to energy minimization using quantum mechanics or molecular mechanics methods to determine its relative stability. The resulting low-energy conformers are considered the most likely to be present under physiological conditions and are used for subsequent docking studies.

Energy Landscape Exploration:

The energy landscape is a conceptual map that represents the potential energy of a molecule as a function of its atomic coordinates. The valleys on this landscape correspond to stable or metastable conformers, while the peaks represent transition states between them. Exploring this landscape provides a comprehensive understanding of the molecule's flexibility and the energetic barriers between different conformations.

For derivatives of this compound, understanding the energy landscape is crucial for predicting their ability to adopt a bioactive conformation – the specific shape required for optimal binding to a target protein. A molecule with a low-energy conformer that closely matches the geometry of the binding site is more likely to be a potent binder.

The following table outlines the key computational parameters often employed in the conformational analysis and energy landscape exploration of such heterocyclic compounds.

Computational MethodParameterTypical Value/SettingPurpose
Conformational Search AlgorithmMonte Carlo, Systematic SearchTo generate a diverse set of initial conformers.
Energy Minimization Force FieldMMFF94, AMBERTo optimize the geometry and find local energy minima.
Quantum Mechanics MethodDensity Functional Theory (DFT)For more accurate energy calculations of key conformers.
Solvation Model ModelImplicit (e.g., GB/SA) or ExplicitTo account for the effect of the solvent on conformational stability.

By integrating molecular docking, molecular dynamics simulations, conformational analysis, and energy landscape exploration, researchers can build a detailed, multi-faceted understanding of how derivatives of this compound interact with their biological targets, thereby accelerating the discovery of new and effective therapeutic agents.

Mechanistic Insights into Biological Target Engagement and Pharmacological Relevance

Modulation and Inhibition of Kinase Enzymes

The pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile framework for designing potent inhibitors of kinases, a class of enzymes that are central regulators of cell signaling, proliferation, and survival.

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase essential for the function of monocytes and macrophages. Its dysregulation is linked to inflammatory diseases and various cancers. A series of eighteen diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine core were evaluated for their ability to inhibit FMS kinase. nih.govresearchgate.net Structure-activity relationship studies identified that specific substitutions were critical for potency. For instance, compounds 1e and 1r emerged as the most potent inhibitors in the series, with IC50 values of 60 nM and 30 nM, respectively. nih.govresearchgate.net Compound 1r was found to be 3.2 times more potent than a previously established lead compound (KIST101029) and demonstrated significant selectivity for FMS kinase over a panel of 40 other kinases. nih.gov Furthermore, this compound showed potent activity against bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM, highlighting its potential for development as an anti-inflammatory agent. nih.govresearchgate.net

Table 1: FMS Kinase Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives

Compound Description FMS Kinase IC50 (nM)
1e Diarylurea derivative 60
1r Diarylurea derivative 30

| KIST101029 | Lead compound | 96 |

This interactive table summarizes the half-maximal inhibitory concentration (IC50) values of key pyrrolo[3,2-c]pyridine derivatives against FMS kinase. nih.govresearchgate.net

Monopolar spindle 1 (MPS1) kinase is a vital component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. acs.orgnih.gov Because many human cancers overexpress MPS1, it has become a significant target in oncology. acs.org Researchers have discovered and optimized potent and selective inhibitors of MPS1 based on the 1H-pyrrolo[3,2-c]pyridine scaffold. acs.org The inhibition of MPS1 disrupts the SAC, a checkpoint that normally halts the cell cycle if chromosomes are not correctly attached to the mitotic spindle. nih.govnih.gov By inhibiting MPS1, these compounds cause a premature exit from mitosis, leading to chromosomal instability and cell death. acs.orgnih.gov The activity of MPS1 itself is heightened when the SAC is activated, indicating its central role in the checkpoint response. nih.gov The stripping of MPS1 and other checkpoint proteins from the kinetochores is a key step in deactivating the SAC and allowing anaphase to proceed. youtube.com

The versatility of the pyrrolopyridine scaffold extends to other kinase families, including serum and glucocorticoid-regulated kinase 1 (SGK-1). In an effort to identify new inhibitors for Polo-like kinase 4 (PLK4), a screen of an in-house library revealed that several SGK-1 inhibitors based on the related 1H-pyrrolo[2,3-b]pyridine core also possessed PLK4 inhibitory activity. This finding highlights the potential for scaffold hopping and modification to tune kinase selectivity. A patent for pyrrolo-pyridine kinase modulators also describes their utility in regulating a broad range of kinases, including those in the AGC kinase superfamily, which comprises SGK. google.com Furthermore, the potent FMS kinase inhibitor, compound 1r, while highly selective, also showed some inhibitory activity against other receptor tyrosine kinases such as FLT3(D835Y) and c-MET, with inhibition percentages of 42% and 40% at a 1 µM concentration, respectively. nih.gov

Interaction with Tubulin and Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine-binding site on tubulin. nih.govtandfonline.com One of the most potent compounds, designated 10t, strongly inhibited the proliferation of several cancer cell lines with IC50 values between 0.12 and 0.21 μM. nih.govtandfonline.com Mechanistic studies confirmed that this compound potently inhibited tubulin polymerization and significantly disrupted the microtubule network in cells at nanomolar concentrations. nih.govtandfonline.com Molecular modeling suggested that the compound forms hydrogen bonds within the colchicine (B1669291) site, stabilizing its binding and preventing the normal dynamic instability of microtubules. nih.gov

Table 2: Antiproliferative and Tubulin Polymerization Inhibition Activity of Compound 10t

Cell Line Antiproliferative IC50 (µM) Tubulin Polymerization Inhibition
HeLa 0.12 Potent
SGC-7901 0.15 Potent

This interactive table shows the potent anticancer and tubulin-targeting effects of a representative 1H-pyrrolo[3,2-c]pyridine derivative. nih.govtandfonline.com

Modulation of Other Enzyme Classes, e.g., Carbonic Anhydrase and DAO

The pharmacological activity of pyrrolo-fused heterocycles is not limited to kinases. The inhibition of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes, is a therapeutic strategy for conditions like glaucoma and cancer. While studies on pyrrolo[3,2-c]pyridines as direct CA inhibitors are not prominent in the searched literature, related pyrrolo-fused sulfonamides have been shown to act as potent inhibitors of transmembrane CA isoforms IX and XII. This suggests that the broader pyrrole-pyridine scaffold is amenable to modification for targeting this enzyme class. There is no readily available information from the conducted searches on the direct inhibition of Diamine Oxidase (DAO) by compounds with the 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold.

Molecular Mechanisms of Cellular Perturbation: Cell Cycle Arrest and Apoptosis Induction Pathways

The ultimate consequence of targeting key cellular components like tubulin and MPS1 kinase is a profound disruption of cell division, leading to cell cycle arrest and apoptosis. The 1H-pyrrolo[3,2-c]pyridine derivatives that bind to tubulin's colchicine site were shown to cause a significant arrest of cells in the G2/M phase of the cell cycle. nih.govtandfonline.com This arrest is a direct result of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint. Following this arrest, these compounds were demonstrated to induce apoptosis, or programmed cell death. nih.govtandfonline.com Similarly, the inhibition of MPS1 kinase abrogates the spindle assembly checkpoint, which also culminates in mitotic catastrophe and cell death. acs.orgnih.gov

Role as Enzyme Modulators and Receptor Agonists/Antagonists in Biological Systems

The heterocyclic scaffold of pyrrolopyridines, also known as azaindoles, is a recurring motif in compounds with a wide array of biological activities. These activities often stem from their ability to interact with various enzymes and receptors within biological systems. While direct and detailed research on the specific modulatory or agonistic/antagonistic properties of This compound is not extensively documented in publicly available scientific literature, the broader family of pyrrolo[3,2-c]pyridines has been investigated for such roles, offering insights into its potential pharmacological relevance.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been synthesized and evaluated as inhibitors of specific biological targets. For instance, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as inhibitors of the colchicine-binding site on tubulin. nih.gov This indicates that the pyrrolo[3,2-c]pyridine scaffold can serve as a foundational structure for developing molecules that modulate protein-protein interactions, a key mechanism in cellular processes. In this context, the compounds disrupt microtubule dynamics, which is crucial for cell mitosis, thereby exhibiting potent anticancer activities. nih.gov

One of the lead compounds from this series, 10t , demonstrated significant inhibitory effects on tubulin polymerization and disrupted microtubule dynamics at nanomolar concentrations. nih.gov Molecular modeling studies suggested that this activity is due to hydrogen bond interactions with key residues, such as Thrα179 and Asnβ349, at the colchicine-binding site of tubulin. nih.gov This example underscores the potential of the pyrrolo[3,2-c]pyridine nucleus to be decorated with various substituents to achieve high-affinity binding to biological macromolecules and modulate their function.

While the aforementioned study focuses on tubulin inhibition, other isomers of pyrrolopyridine have shown activity as receptor antagonists. For example, a derivative of 1H-pyrrolo[2,3-b]pyridine was identified as a potent and selective antagonist for the human dopamine (B1211576) D4 receptor. nih.gov Furthermore, derivatives of pyrrolo[3,4-c]pyridine have been explored for their analgesic and sedative properties, which are often mediated through interactions with receptors in the central nervous system. mdpi.comnih.gov

The electronic properties conferred by the pyrrole (B145914) and pyridine (B92270) rings, combined with the potential for substitution at various positions, make the pyrrolopyridine scaffold a versatile template for designing enzyme modulators and receptor ligands. The bromine atom at the 4-position and the methyl group at the 1-position of This compound would influence its steric and electronic properties, which in turn would govern its specific interactions with biological targets. However, without specific research data, its role as an enzyme modulator or receptor agonist/antagonist remains a subject for future investigation.

Table of Anticancer Activity of a 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t)

Cell LineIC50 (μM)
HeLa0.12
SGC-79010.21
MCF-70.15
Data derived from a study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitors. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Bromine Atom Position and Type on Chemical Reactivity and Biological Activity

The position and nature of a halogen substituent on the pyrrolo[3,2-c]pyridine scaffold are critical determinants of both chemical reactivity and biological function. The bromine atom, particularly at positions like C4 or C6, serves as a key synthetic handle for introducing molecular diversity. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine is a crucial step in creating more complex derivatives. semanticscholar.org This intermediate allows for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach various aryl groups. nih.gov This strategic placement of bromine is essential for building compounds designed to interact with specific biological targets. nih.gov

The electronic properties of the pyridine (B92270) ring are heavily influenced by its substituents. The low reactivity of pyridine towards electrophilic aromatic substitution is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. libretexts.org Halogenation often requires harsh conditions and can result in mixtures of isomers. nih.gov Therefore, regioselective bromination is a critical synthetic challenge. The presence of a bromine atom alters the electron distribution of the entire scaffold, which in turn affects its ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, within a protein's binding site. In the context of 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution was found to be influenced by the steric parameters of substituents at the 3-position, indicating that the bulkiness of a group near the reaction center can direct the outcome of a reaction. researchgate.net While direct studies on the 4-bromo position's impact on biological activity are limited in the provided context, the utility of a bromo-substituent as a reactive site for creating libraries of compounds for biological screening is a well-established principle. nih.gov

Influence of N-Methylation at the Pyrrole (B145914) Nitrogen (N1) on Efficacy, Selectivity, and Metabolic Stability

Introducing a methyl group at the N1 position of the 4-bromo-1H-pyrrolo[3,2-c]pyridine scaffold has several effects. It removes the hydrogen bond donor capability of the pyrrole N-H group, which can significantly alter the molecule's binding mode with its target protein. Simultaneously, it increases the lipophilicity of the compound, which can influence its membrane permeability, solubility, and interaction with hydrophobic pockets in the target. acs.org In a study on pyrazol-4-yl-pyridine derivatives, substitution of the lactam hydrogen with a methyl group was observed to slightly improve potency. nih.gov Therefore, N-methylation is a key modification used by medicinal chemists to fine-tune a molecule's efficacy, selectivity, and metabolic profile, making it a more viable drug candidate.

Effects of Substituents on the Pyrrolo[3,2-c]pyridine Core on Potency and Target Affinity

The potency and target affinity of pyrrolo[3,2-c]pyridine derivatives are highly sensitive to the nature and position of substituents on the core structure. Extensive SAR studies have been conducted to optimize these compounds for various targets, including kinases and tubulin. nih.govnih.gov

In a series of FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, the substituents on the terminal phenyl ring and the nature of the linker (amide vs. urea) were critical for activity. nih.govresearchgate.net Compound 1r , which featured a primary amino group, a meta-disubstituted central phenyl ring, and a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring, was the most potent inhibitor in the series with an IC₅₀ of 30 nM against FMS kinase. nih.govresearchgate.net The urea (B33335) derivatives were generally more potent than the corresponding benzamido analogues, potentially due to an additional hydrogen bond donor. researchgate.net

Another study focused on designing 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors for anticancer applications. nih.gov The SAR exploration revealed that an indolyl moiety at the 6-position of the scaffold (compound 10t ) resulted in the most potent antiproliferative activity, with IC₅₀ values ranging from 0.12 to 0.21 µM against three different cancer cell lines. nih.govsemanticscholar.org

The following table summarizes the impact of various substituents on the biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives.

Compound SeriesTargetScaffold PositionSubstituent VariationImpact on ActivityReference
Diarylureas/amidesFMS KinaseCentral Phenyl RingMeta-disubstitution vs. Para-disubstitutionMeta-disubstituted compounds were generally more potent. researchgate.net
Diarylureas/amidesFMS KinaseLinkerUrea vs. AmideUrea derivatives were generally more potent than benzamido analogues. researchgate.net
Diarylureas/amidesFMS KinaseTerminal Phenyl Ring4'-morpholino-3'-(trifluoromethyl)phenylLed to the most potent compound in the series (IC₅₀ = 30 nM). nih.govresearchgate.net
6-Aryl derivativesTubulin (Anticancer)Position 6Indolyl groupShowed the strongest antiproliferative activity (IC₅₀ = 0.12-0.21 µM). nih.govsemanticscholar.org
6-Aryl derivativesTubulin (Anticancer)Position 6Aryl groups (tolyl, etc.)Most compounds exhibited moderate to excellent antiproliferative activities. nih.gov

Rational Design Principles Utilizing the Pyrrolo[3,2-c]pyridine Scaffold for Targeted Molecular Interactions

The pyrrolo[3,2-c]pyridine scaffold is frequently employed in rational drug design due to its favorable properties as a core molecular framework. nih.gov Its rigid, planar structure makes it an excellent bioisostere for conformationally flexible moieties, allowing for the design of more stable and potent compounds. nih.gov

A prominent example is the design of colchicine-binding site inhibitors, where the rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to "lock" the bioactive conformation of (Z, E)-vinylogous combretastatin (B1194345) A-4 (CA-4). nih.gov The original CA-4 molecule contains a cis-olefin bond that is prone to isomerization, leading to a loss of activity. nih.gov By replacing this unstable bond with the stable pyrrolo[3,2-c]pyridine ring system, researchers successfully created potent and stable antitubulin agents. nih.govsemanticscholar.org Molecular docking studies confirmed that these new derivatives could effectively occupy the colchicine-binding site on tubulin. nih.gov

Furthermore, the pyrrolo[3,2-c]pyridine core serves as a versatile anchor for developing kinase inhibitors. nih.govmdpi.com Kinase inhibitors often require a central heterocyclic scaffold that can position various functional groups to interact with key regions of the ATP-binding pocket, such as the hinge region, the DFG motif, and the gatekeeper residue. The pyrrolo[3,2-c]pyridine framework allows for the strategic placement of substituents that can form critical hydrogen bonds and hydrophobic interactions, leading to potent and selective inhibition. nih.gov This scaffold is considered highly superior in medicinal chemistry due to its numerous pharmacological activities, particularly its anticancer potential. nih.gov

Comparative Analysis of Biological Activities Across Pyrrolopyridine Isomers and Analogues

The six possible isomers of pyrrolopyridine each exhibit distinct biological profiles, highlighting how the arrangement of nitrogen atoms within the bicyclic structure dictates pharmacological activity. nih.govmdpi.com

Pyrrolo[3,2-c]pyridine derivatives are notably investigated as FMS kinase inhibitors for anticancer and anti-inflammatory applications. nih.govresearchgate.netmdpi.com They have also been developed as potent tubulin polymerization inhibitors. nih.gov

In contrast, derivatives of the pyrrolo[3,4-c]pyridine isomer have been primarily studied for their effects on the central nervous system, showing analgesic and sedative properties. nih.govnih.gov Additionally, certain derivatives of this isomer have demonstrated antidiabetic activity by stimulating glucose uptake. nih.govmdpi.com

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been utilized to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), another important target in cancer therapy. rsc.org

A direct comparison was made in a study on Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, where a pyrrolo[3,2-c]pyridine analogue (24 ) was synthesized as a variation of a lead pyrrolo[2,3-d]pyrimidine compound (18 ). The pyrrolo[3,2-c]pyridine was found to be well-tolerated, retaining high potency (cKi = 2 nM), demonstrating its utility as a bioisosteric replacement in this context. acs.org

The following table provides a comparative overview of the primary biological activities associated with different pyrrolopyridine isomers.

IsomerPrimary Biological Activities InvestigatedExample Target / ApplicationReference
Pyrrolo[3,2-c]pyridineAnticancer, Anti-inflammatoryFMS Kinase, Tubulin nih.govnih.govmdpi.com
Pyrrolo[3,4-c]pyridineAnalgesic, Sedative, Antidiabetic, AntiviralCNS, Glucose Uptake, HIV-1 nih.govmdpi.comnih.gov
Pyrrolo[2,3-b]pyridine (7-azaindole)AnticancerFGFR rsc.org
Pyrrolo[2,3-c]pyridine (6-azaindole)Anticancer, Alzheimer's DiseaseKinase inhibitors researchgate.net
Pyrrolo[2,3-d]pyrimidine (Analogue)Parkinson's DiseaseLRRK2 acs.org

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes for Highly Functionalized Derivatives

The advancement of therapeutic applications for pyrrolopyridine derivatives is intrinsically linked to the development of versatile and efficient synthetic methodologies. Future research will likely focus on creating novel pathways to access a wide array of highly functionalized derivatives of the 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine core. A key strategy involves leveraging the bromine atom as a synthetic handle for various cross-coupling reactions.

For instance, a recently developed synthesis for a related series of 1H-pyrrolo[3,2-c]pyridines started from commercially available 2-bromo-5-methylpyridine. nih.gov This multi-step synthesis involved oxidation, nitration, and subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate. nih.gov The pyrrole (B145914) ring was then constructed via reduction with iron powder in acetic acid. nih.gov This foundational scaffold, 6-bromo-1H-pyrrolo[3,2-c]pyridine, was then further functionalized. nih.gov

Future efforts will likely aim to streamline such synthetic sequences, improve yields, and expand the diversity of accessible analogs. The development of one-pot or tandem reactions that allow for the rapid assembly of the pyrrolopyridine core with various substituents will be a significant area of investigation. Furthermore, the exploration of greener and more sustainable synthetic methods, such as C-H activation, flow chemistry, and biocatalysis, will be crucial for the environmentally friendly production of these compounds.

A significant breakthrough has been the use of the Suzuki cross-coupling reaction to introduce a variety of aryl groups at the 6-position of the pyrrolopyridine ring. nih.gov The reaction of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with different arylboronic acids in the presence of a palladium catalyst has yielded a library of novel compounds. nih.gov

Table 1: Examples of Synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov

CompoundR Group (at position 6)Yield (%)
10bo-tolyl65
10cm-tolyl94
10k4-ethoxyphenyl57
10l4-fluorophenyl85
10m4-chlorophenyl32

This interactive table is based on data from a study on related pyrrolopyridine derivatives.

The development of more robust and versatile cross-coupling protocols, including Sonogashira, Buchwald-Hartwig, and Heck reactions, will enable the introduction of an even wider range of functional groups, leading to derivatives with fine-tuned electronic and steric properties.

Exploration of Undiscovered Biological Targets and Signaling Pathways for Therapeutic Applications

The pyrrolopyridine scaffold has demonstrated a broad spectrum of biological activities, suggesting its potential to interact with a multitude of biological targets. mdpi.com While some research has focused on its anticancer properties, a vast landscape of other therapeutic applications remains to be explored.

A recent study highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov Several synthesized compounds exhibited significant antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values in the low micromolar to nanomolar range. nih.gov The most potent compound, 10t, which features an indolyl moiety, displayed IC50 values of 0.12, 0.15, and 0.21 µM against these cell lines, respectively. nih.gov

Future research should aim to identify novel biological targets for this compound and its analogs. This can be achieved through high-throughput screening against diverse panels of enzymes and receptors. Phenotypic screening in various disease models, followed by target deconvolution studies, will also be a valuable approach.

The exploration of signaling pathways modulated by these compounds is another critical research avenue. For example, the anticancer activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was linked to their ability to induce G2/M phase cell cycle arrest and apoptosis. nih.gov Investigating the upstream and downstream effectors of these cellular events could reveal novel therapeutic intervention points. The broader class of pyrrolopyridines has been associated with a range of activities, including analgesic, sedative, antidiabetic, antimycobacterial, and antiviral properties, suggesting that derivatives of this compound may also have potential in these areas. mdpi.comnih.gov

Integration of Advanced Computational Modeling for Predictive Design and Optimization of Derivatives

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For the this compound scaffold, computational approaches can significantly accelerate the discovery of potent and selective modulators of biological targets.

Molecular docking studies have already been employed to understand the interaction of 1H-pyrrolo[3,2-c]pyridine derivatives with their target, tubulin. These studies suggested that the compounds bind to the colchicine-binding site, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349. nih.gov

Future research will benefit from the application of more advanced computational techniques. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of the pyrrolopyridine derivatives with their biological activity. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing.

Pharmacophore modeling can help to identify the key chemical features required for biological activity, guiding the design of new derivatives with improved potency and selectivity. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complexes, helping to understand the mechanism of action at an atomic level. The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using computational tools will also be crucial for optimizing the drug-like properties of these compounds. semanticscholar.org

Multidisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The full potential of this compound and its derivatives can only be realized through a multidisciplinary research approach. The convergence of organic chemistry, chemical biology, and materials science will open up new avenues for innovation.

Collaborations between synthetic organic chemists and chemical biologists will be essential for the design, synthesis, and biological evaluation of novel pyrrolopyridine-based compounds. Chemical biologists can employ these molecules as chemical probes to investigate complex biological processes and identify new drug targets.

The unique photophysical properties of some heterocyclic compounds suggest that pyrrolopyridine derivatives could also find applications in materials science. For example, they could be explored as components of organic light-emitting diodes (OLEDs), fluorescent sensors, or as building blocks for novel functional materials. Research in this area would require close collaboration with materials scientists to characterize the properties of these new materials and explore their potential applications.

Expanding the Mechanistic Understanding of Pyrrolopyridine-Based Molecular Probes

Beyond their therapeutic potential, functionalized pyrrolopyridine derivatives can serve as valuable molecular probes to dissect complex biological pathways. The development of probes with specific properties, such as fluorescence or photoreactivity, can enable the visualization and manipulation of biological processes in living cells.

For instance, a fluorescently labeled derivative of this compound could be used to track the dynamics of its biological target in real-time using advanced microscopy techniques. Photoaffinity labeling probes, which can form a covalent bond with their target upon photoirradiation, could be used to definitively identify the binding partners of these compounds within the complex cellular milieu.

A deeper mechanistic understanding of how these molecules interact with their targets and modulate cellular signaling is crucial for their development as both therapeutic agents and research tools. Studies on the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-c]pyridine derivatives have already begun to shed light on the importance of different substituents for their anticancer activity. nih.gov Future research should continue to build on this knowledge, employing a combination of biochemical, biophysical, and cell-based assays to elucidate the precise molecular mechanisms of action.

Q & A

Q. How is 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine synthesized, and what purification methods are effective?

The compound is typically synthesized via a two-step process:

  • Methylation : Starting with 5-bromo-1H-pyrrolo[2,3-b]pyridine, treatment with sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to room temperature yields the 1-methyl derivative .
  • Bromination : Subsequent bromination at the 4-position is achieved using concentrated nitric acid (HNO₃) under controlled conditions, though specific protocols for this step require optimization . Purification : Silica gel flash column chromatography with dichloromethane/ethyl acetate (90:10 ratio) is effective for isolating intermediates .

Q. What spectroscopic techniques confirm the structure of this compound?

  • ¹H NMR : Key signals include a singlet for the methyl group (δ ~3.8 ppm) and aromatic protons in the pyrrolo-pyridine core (δ 7.5–8.5 ppm). For example, the methyl group in 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine appears at δ 3.83 ppm .
  • 13C NMR and Mass Spectrometry : These confirm molecular weight and substitution patterns, with bromine isotopes (e.g., m/z 210/212) in mass spectra .

Q. How do reaction conditions influence the yield of Suzuki-Miyaura couplings involving this compound?

  • Catalyst : Pd(PPh₃)₄ is commonly used for coupling with boronic acids (e.g., arylboronic acids) .
  • Solvent and Base : Dioxane/water mixtures with K₂CO₃ at 105°C optimize cross-coupling efficiency .
  • Yield Variability : Yields range from 36% to 94% depending on steric/electronic effects of substituents .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Molecular Dynamics (MD) Simulations : Used to study binding modes with targets like sterol 14α-demethylase (CYP51) or kinases. For example, derivatives of 4H-pyrano[3,2-c]pyridine showed strong CYP51 inhibition in silico, validated by in vitro assays .
  • Docking Studies : Prioritize analogs with predicted high affinity for colchicine-binding sites or kinase ATP pockets .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrrolo-pyridine derivatives?

  • Orthogonal Functionalization : Introduce substituents at both 3- and 5-positions to isolate electronic vs. steric effects. For instance, 3-nitro and 5-aryl groups in pyrrolo[2,3-b]pyridines showed divergent SAR trends .
  • Proteomic Profiling : Use kinome-wide screens to identify off-target effects that may obscure SAR interpretations .

Q. How are this compound derivatives evaluated as kinase inhibitors?

  • Cellular Assays : Measure inhibition of mitotic kinases (e.g., MPS1) via phosphorylation assays in HCT116 xenograft models. Compound 65 (CCT251455) demonstrated dose-dependent MPS1 inhibition and oral bioavailability .
  • Biophysical Validation : Surface plasmon resonance (SPR) or thermal shift assays confirm direct target engagement .

Q. What methodologies optimize the regioselectivity of electrophilic substitutions on the pyrrolo-pyridine core?

  • Directed Metalation : Use blocking groups (e.g., methyl at N1) to direct bromination or nitration to specific positions .
  • Cryogenic Conditions : Slow addition of reagents (e.g., HNO₃) at 0°C minimizes side reactions during nitration .

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